Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
Supramolecular Arrangements Based on Cyclohexane-5-spirohydantoin Derivatives : This study explores the molecular and crystal structure of related compounds, including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. It highlights the role of substituents on the cyclohexane ring in supramolecular arrangements, demonstrating how these arrangements can be influenced by the molecular structure (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Spirolactams as Conformationally Restricted Pseudopeptides : This paper discusses the synthesis of diazaspiro[4.5]decanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides in peptide synthesis. The paper explores their conformational analysis, indicating their potential use in mimicking peptide structures (Fernandez et al., 2002).
Assignment of the Relative Configuration of Spiro[4.5]decanes by NMR : This research focuses on the relative configuration of various spiro[4.5]decanes, including those with tert-butyl groups. The study uses NMR to analyze the stereochemistry, providing insights into the structures of these compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Stereoselective Synthesis of Diazaspiro[4.5]decane-2,8-diones : This study explores the synthesis of related compounds to Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. It demonstrates the potential for these compounds in the synthesis of biologically relevant structures, highlighting their stereoselective nature (Hernández-Ibáñez et al., 2020).
Central Cholinergic Agents : This research involves the synthesis and evaluation of 2,8-diazaspiro[4.5]decane derivatives as muscarinic agonists, demonstrating their potential application in pharmacology and medicinal chemistry (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).
Discovery of Diazaspiro[4.5]decane-based Trisubstituted Urea Derivatives : This paper highlights the use of diazaspiro[4.5]decane-based compounds as soluble epoxide hydrolase inhibitors, showcasing their potential in treating hypertension (Kato et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-13(10-15)4-7-14-8-5-13/h14H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNCPNAVNRBDOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653030 |
Source
|
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
336191-17-4 |
Source
|
Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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